molecular formula C21H20N4 B1524884 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine CAS No. 1252013-76-5

5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine

Cat. No.: B1524884
CAS No.: 1252013-76-5
M. Wt: 328.4 g/mol
InChI Key: DGJGWMFHVPDAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-([1,1’-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine” is a complex organic molecule. It has been studied in the context of Staphylococcus aureus Dihydrofolate Reductase . This compound is part of a class of molecules known as propargyl-linked antifolates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It has been studied using X-ray diffraction, which provides detailed information about its three-dimensional structure .

Scientific Research Applications

Antiviral Activity

Research has explored the antiviral properties of 2,4-diaminopyrimidine derivatives, with some compounds demonstrating significant inhibition against retrovirus replication in cell culture. Notably, a study found that certain 5-substituted 2,4-diaminopyrimidine derivatives were highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although some were cytostatic to certain cell cultures (Hocková et al., 2003).

Ligand Affinity and Drug-likeness

The affinity of 2-aminopyrimidines for human histamine receptors has been studied, revealing that structural modifications can lead to compounds with high receptor affinity and selectivity. This research is crucial for developing potential ligands for therapeutic applications, showcasing the importance of the core pyrimidine structure in medicinal chemistry (Sadek et al., 2014).

Antifolate Activity

Compounds featuring a pyrimidine structure have been investigated for their activity as nonclassical inhibitors of dihydrofolate reductase from various organisms, including Pneumocystis carinii and Toxoplasma gondii. This research has implications for the development of antitumor agents and treatments for opportunistic infections (Robson et al., 1997).

High-Performance Polymers

The synthesis and study of polyimides containing pyridine and biphenyl units have contributed to the development of materials with excellent thermal, mechanical, and optical properties. These materials are crucial for applications requiring high performance and durability (Guan et al., 2015).

Antimicrobial Agents

Research into pyrazolines and aminopyrimidines has explored their potential as antibacterial agents. This work contributes to the search for new antimicrobial compounds in the face of increasing antibiotic resistance (Solankee et al., 2009).

Mechanism of Action

This compound has been studied for its potential role in inhibiting the enzyme dihydrofolate reductase (DHFR) from Staphylococcus aureus . DHFR is a key enzyme in the folate pathway, which is essential for the synthesis of nucleotides and the growth of bacteria .

Properties

IUPAC Name

6-ethyl-5-[3-(3-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-19-18(20(22)25-21(23)24-19)13-7-9-15-8-6-12-17(14-15)16-10-4-3-5-11-16/h3-6,8,10-12,14H,2,9H2,1H3,(H4,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJGWMFHVPDAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
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5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
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5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Reactant of Route 4
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5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Reactant of Route 5
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine

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